

Reference standards for 2-Isopropoxy-5-nitrobenzoic acid analysis

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Compound of Interest

Compound Name: 2-Isopropoxy-5-nitrobenzoic acid

CAS No.: 166263-28-1

Cat. No.: B3108505

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Reference Standards for **2-Isopropoxy-5-nitrobenzoic Acid** Analysis

Executive Summary

2-Isopropoxy-5-nitrobenzoic acid (CAS 166263-28-1) is a critical synthetic intermediate, primarily utilized in the development of benzamide-based pharmaceutical agents and GPR119 agonists [1]. Its structural integrity—specifically the stability of the isopropoxy ether linkage and the nitro group—directly impacts the yield and purity of downstream active pharmaceutical ingredients (APIs).

Unlike established APIs, no pharmacopeial (USP/EP) primary standard exists for this specific intermediate. Consequently, researchers and QC scientists face a critical decision: rely on commercial "reagent-grade" materials or invest in the rigorous qualification of an in-house secondary standard. This guide objectively compares these approaches and provides a validated protocol for establishing a reference standard compliant with GMP/GLP requirements.

Comparative Analysis of Reference Standard Options

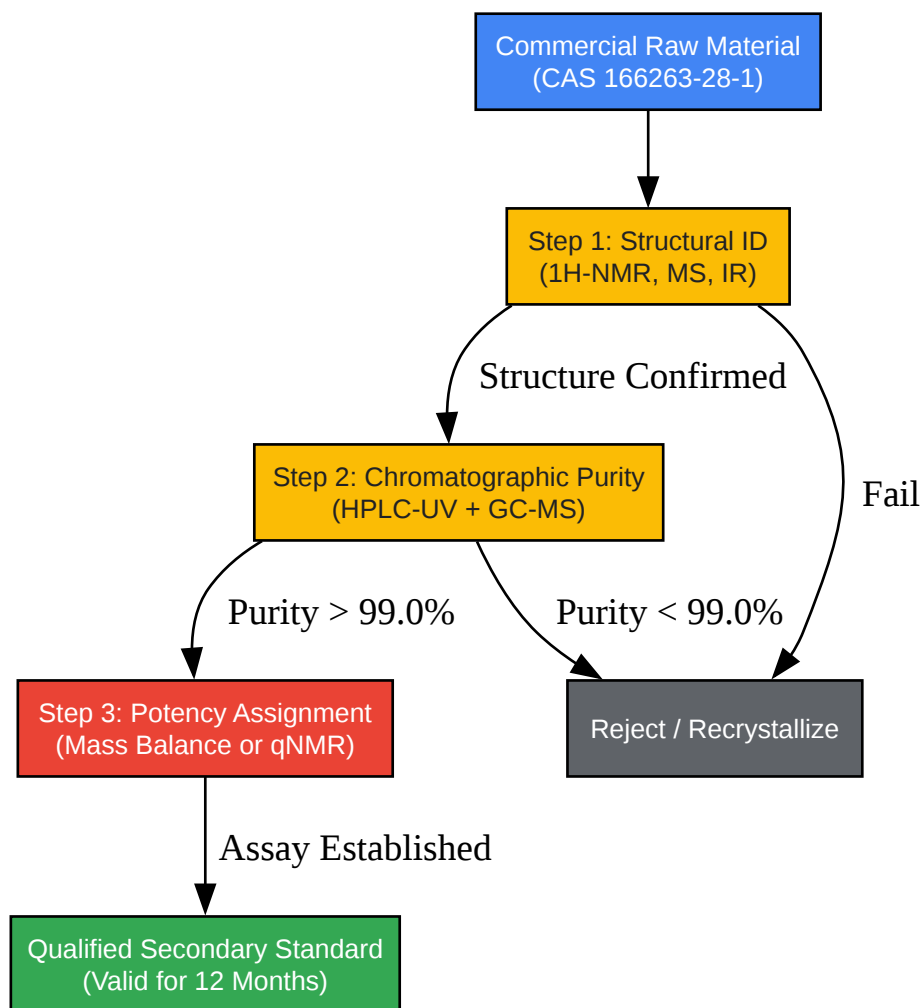
The following table contrasts the three available tiers of reference materials for **2-Isopropoxy-5-nitrobenzoic acid**.

Feature	Option A: Commercial Reagent	Option B: Custom Synthesis (CRO)	Option C: In-House Qualified Standard
Source	Catalog Vendors (e.g., BLD Pharm, Sigma)	Specialized CROs	Synthesized or Purified In-House
Purity	Typically >95-98% (Area %)	>99% (w/w)	>99.5% (w/w)
Traceability	Batch-specific CoA only	Full Synthesis Report	Full Characterization (NMR, MS, TGA)
Cost	Low (\$)	High (\$)	Medium ()
Suitability	Early Discovery / TLC	GLP Tox Studies	GMP Release Testing / QC
Risk	High: Unknown impurities (isomers)	Low: But long lead time	Manageable: Requires internal labor

Scientist's Verdict: For routine QC and method validation, Option C (In-House Qualified Standard) is the most robust and cost-effective strategy. It bridges the gap between unreliable reagent-grade material and expensive custom synthesis.

Qualification Workflow: Reagent to Reference

To transform a commercial reagent (Option A) into a qualified Secondary Reference Standard (Option C), follow this self-validating workflow.



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Figure 1: Decision tree for qualifying a commercial reagent as a secondary reference standard.

Experimental Protocols

A. Chromatographic Purity (HPLC-UV)

This method separates the target analyte from potential impurities such as 2-hydroxy-5-nitrobenzoic acid (hydrolysis product) and 2-isopropoxy-benzoic acid (non-nitrated precursor).

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[1]

- Gradient:
 - 0 min: 10% B
 - 15 min: 90% B
 - 20 min: 90% B
 - 21 min: 10% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Nitro group absorbance) and 210 nm (General).
- Temperature: 30°C.

Validation Criteria:

- Resolution (Rs): > 2.0 between main peak and nearest impurity.
- Tailing Factor: 0.8 – 1.2.

B. Potency Assignment (Mass Balance Approach)

Do not rely solely on "Area %" from HPLC. Calculate the absolute potency (

) using the Mass Balance equation [2]:

Where:

- : Total organic impurities by HPLC (Area %).
- : Residual solvents by GC-Headspace or TGA.
- : Residue on Ignition (ROI) / Sulfated Ash.
- : Water content by Karl Fischer titration.

Critical Stability & Handling Insights

- Light Sensitivity: Nitro-aromatic compounds are susceptible to photo-degradation. Store standards in amber vials.
- Hygroscopicity: The carboxylic acid moiety can adsorb moisture. Always equilibrate the standard to room temperature in a desiccator before weighing.
- Solubility:
 - Soluble in: DMSO, Methanol, Acetonitrile.
 - Sparingly soluble in: Water (requires pH adjustment > 7).

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